CYM50769

Overview

Description

CYM 50769 is a non-peptidic selective antagonist of neuropeptides B and W receptor 1 (NPBWR1, also known as GPR7). It has an inhibitory concentration (IC50) of 0.12 micromolar. This compound is known for its high selectivity against a broad array of off-targets with pharmaceutical relevance .

Preparation Methods

The synthesis of CYM 50769 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for CYM 50769 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

CYM 50769 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CYM 50769 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure-activity relationships of neuropeptide receptors.

Biology: CYM 50769 is used to investigate the role of neuropeptides B and W in various biological processes, including cell proliferation and differentiation.

Medicine: Research on CYM 50769 contributes to understanding the potential therapeutic applications of neuropeptide receptor antagonists in treating diseases such as obesity, anxiety, and pain.

Industry: CYM 50769 can be used in the development of new pharmaceuticals targeting neuropeptide receptors .

Mechanism of Action

CYM 50769 exerts its effects by selectively binding to and antagonizing neuropeptides B and W receptor 1 (NPBWR1). This receptor is involved in various physiological processes, including the regulation of appetite, stress response, and pain perception. By inhibiting the activation of NPBWR1, CYM 50769 can modulate these processes, making it a valuable tool for studying the underlying mechanisms of these physiological responses .

Comparison with Similar Compounds

CYM 50769 is unique in its high selectivity and potency as an antagonist of neuropeptides B and W receptor 1. Similar compounds include:

CYM 250: Another non-peptidic antagonist of NPBWR1, but with different structural features and potency.

ML250: A compound with similar antagonistic properties but varying in its chemical structure and selectivity profile.

The uniqueness of CYM 50769 lies in its specific binding affinity and selectivity for NPBWR1, making it a preferred choice for research applications targeting this receptor .

Biological Activity

CYM50769 is a non-peptide antagonist specifically targeting the neuropeptide W/B receptor 1 (NPBWR1, also known as GPR7). This compound has garnered interest due to its potential applications in modulating various biological processes, particularly in the context of neuropsychiatric disorders and cancer treatment.

This compound functions as an antagonist of the NPBWR1 receptor, which is implicated in several physiological processes including appetite regulation, stress response, and neuroendocrine function. The compound exhibits a submicromolar inhibitory concentration (IC50) of approximately 0.12 μM, indicating its potency in inhibiting NPBWR1 activation by neuropeptide W (NPW) .

Effects on Cell Proliferation

Research has demonstrated that this compound can attenuate NPW-induced cell proliferation in various cell lines. A study reported that at concentrations of 1 and 3 μmol/L, this compound effectively inhibited NPW-23-induced proliferation in a dose-dependent manner . This suggests a potential role for this compound in regulating cellular growth, which could be relevant for therapeutic strategies targeting cancer.

Antidepressant Properties

Recent findings have highlighted the rapid antidepressant-like effects of this compound in animal models. The compound has been shown to mediate fast-acting effects on depressive-like behaviors, with significant behavioral improvements observed shortly after administration . This rapid action may offer new avenues for treating depression, particularly in cases where immediate intervention is critical.

Selectivity and Off-Target Effects

This compound has been characterized by its high selectivity against a wide array of off-target receptors. This selectivity is crucial for minimizing potential side effects associated with broader receptor antagonism . The compound's pharmacological profile suggests it could be developed into a therapeutic agent with fewer adverse effects compared to traditional treatments.

Clinical Implications

The implications of this compound extend into oncology as well. There is evidence suggesting that modulation of NPBWR1 signaling pathways could enhance anti-cancer immune responses. By administering neuromodulating agents like this compound, researchers are exploring new methods to treat cancers characterized by immune dysregulation .

Summary Table of Biological Activity

| Feature | Details |

|---|---|

| Target | NPBWR1 (GPR7) |

| IC50 | 0.12 μM |

| Mechanism | Antagonist of NPW-induced signaling |

| Effects on Cell Proliferation | Dose-dependent inhibition observed |

| Antidepressant Activity | Rapid effects on depressive behaviors |

| Selectivity | High selectivity against off-targets |

| Potential Applications | Treatment for depression and cancer |

Properties

IUPAC Name |

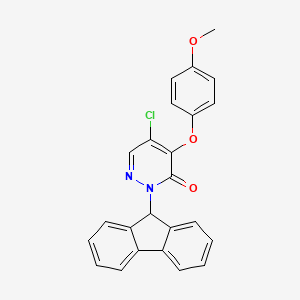

5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVSQUYCVUHYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421365-63-0 | |

| Record name | 1421365-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for CYM50769 (also known as ML250) and how does it relate to its potential as an antidepressant?

A1: this compound acts as a synthetic antagonist of the receptor for neuropeptides B and W, Npbwr1 []. This receptor is found to be upregulated in the nucleus accumbens of chronically stressed mice and in postmortem brain tissue of individuals diagnosed with depression []. By blocking Npbwr1, this compound appears to influence neuronal activity and downstream signaling pathways, leading to changes in dendritic spine morphology and increased levels of brain-derived neurotrophic factor (Bdnf), a key protein involved in neuronal plasticity and survival []. These effects are associated with a rapid and sustained reduction in depressive-like behaviors in preclinical models [].

Q2: Are there any studies demonstrating the efficacy of this compound in models of depression?

A2: Yes, preclinical studies have demonstrated the antidepressant-like effects of this compound. For instance, microinjection of this compound directly into the nucleus accumbens of mice exposed to chronic stress resulted in a rapid amelioration of depressive-like behavioral symptoms []. This effect was observed within a short timeframe and lasted for up to 7 days after a single administration [].

Q3: Has the structure of this compound been characterized, and is there any information available on its structure-activity relationship (SAR)?

A3: While the provided abstracts do not offer detailed structural characterization data for this compound, its full chemical name is provided as 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one. Further research is needed to explore the specific structural elements essential for its interaction with Npbwr1 and its antidepressant-like effects. Understanding the SAR would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Q4: What are the potential advantages of this compound compared to currently available antidepressants?

A4: The research suggests that this compound may offer several potential advantages over existing antidepressants:

- Rapid Onset of Action: Unlike current antidepressants that require weeks to exert therapeutic effects, this compound demonstrated rapid antidepressant-like activity in preclinical models [].

- Sustained Effects: A single administration of this compound was found to maintain its antidepressant-like effects for up to 7 days [], suggesting a potential for longer-lasting therapeutic benefits compared to some currently available options.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.